3-Cycloheptylprop-2-enoic acid
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Overview
Description
3-Cycloheptylprop-2-enoic acid: is an organic compound characterized by a cycloheptyl group attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylprop-2-enoic acid typically involves the following steps:
Cycloheptanone Formation: Cycloheptanone is prepared through the oxidation of cycloheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Aldol Condensation: Cycloheptanone undergoes aldol condensation with acrolein in the presence of a base like sodium hydroxide to form 3-Cycloheptylprop-2-en-1-ol.
Oxidation: The resulting alcohol is then oxidized to this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Cycloheptylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form cycloheptanone derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-Cycloheptylpropanoic acid.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation), in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
Oxidation: Cycloheptanone derivatives.
Reduction: 3-Cycloheptylpropanoic acid.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
3-Cycloheptylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Cycloheptylprop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cellular signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Cycloheptanone: Shares the cycloheptyl group but lacks the prop-2-enoic acid moiety.
3-Cycloheptylpropanoic acid: Similar structure but with a saturated carbon chain.
Cycloheptylacetic acid: Contains a cycloheptyl group attached to an acetic acid moiety.
Uniqueness: 3-Cycloheptylprop-2-enoic acid is unique due to its combination of a cycloheptyl group and a prop-2-enoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-cycloheptylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)8-7-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,11,12)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGFVBMRKITLDM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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